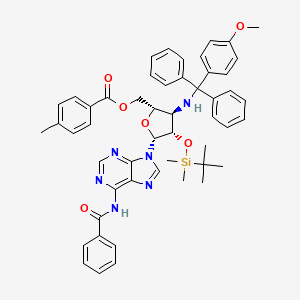
((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “((2S,3R,4R,5R)-5-(6-benzamido-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)-3-(((4-methoxyphenyl)diphenylmethyl)amino)tetrahydrofuran-2-yl)methyl 4-methylbenzoate” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including a purine base, a benzamido group, and a silyl ether, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through cyclization reactions.
Introduction of the benzamido group: This step involves the acylation of the purine base with benzoyl chloride in the presence of a base such as pyridine.
Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the methoxyphenyl and diphenylmethyl groups: This step involves the reaction of the intermediate with 4-methoxyphenyl and diphenylmethyl reagents.
Esterification: The final step involves the esterification of the compound with 4-methylbenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of nucleoside analogs and other biologically active molecules.
Biology
In biological research, the compound may be used to study the interactions between nucleosides and enzymes, as well as their role in cellular processes.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA and causing chain termination. The molecular targets and pathways involved would include viral polymerases and other enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple functional groups that can interact with various biological targets
Propriétés
Formule moléculaire |
C51H54N6O6Si |
|---|---|
Poids moléculaire |
875.1 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-5-(6-benzamidopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C51H54N6O6Si/c1-34-23-25-36(26-24-34)49(59)61-31-41-42(56-51(37-19-13-9-14-20-37,38-21-15-10-16-22-38)39-27-29-40(60-5)30-28-39)44(63-64(6,7)50(2,3)4)48(62-41)57-33-54-43-45(52-32-53-46(43)57)55-47(58)35-17-11-8-12-18-35/h8-30,32-33,41-42,44,48,56H,31H2,1-7H3,(H,52,53,55,58)/t41-,42-,44+,48-/m1/s1 |
Clé InChI |
BWTPIFCWNCKJKX-WCEPEKRDSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)NC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















